molecular formula C5H12NO7P B1664888 Aminolevulinic acid phosphate CAS No. 868074-65-1

Aminolevulinic acid phosphate

Cat. No. B1664888
M. Wt: 229.13 g/mol
InChI Key: XWNWBYZHOAIHTK-UHFFFAOYSA-N
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Description

Aminolevulinic acid phosphate, commonly known as ALA phosphate, is a key intermediate in the biosynthesis of heme, an important component of hemoglobin, myoglobin, and various enzymes in the body . It is a topically administered metabolic precursor of protoporphyrin IX . After topical administration, aminolevulinic acid (ALA) is converted to protoporphyrin IX (PpIX), which is a photosensitizer .


Synthesis Analysis

5-Aminolevulinic acid (5-ALA) is the key precursor for the biosynthesis of tetrapyrrole compounds . There are two biosynthetic pathways of it in nature, C4 pathway and C5 pathway respectively . Because of its potential applications and disadvantages of chemical synthesis, alternative biotechnological methods have drawn increasing attention . The research progress on 5-ALA biosynthesis via the C4/C5 pathway in microbial cells is emphasized .


Molecular Structure Analysis

The molecular formula of Aminolevulinic acid phosphate is C5H12NO7P . The exact mass is 229.04 and the molecular weight is 229.120 .


Chemical Reactions Analysis

5-ALA can be converted into protoporphyrin IX, which is a powerful photosensitizer to cause photosensitive effect . The research progress on 5-ALA biosynthesis via the C4/C5 pathway in microbial cells is emphasized .


Physical And Chemical Properties Analysis

The exact mass of Aminolevulinic acid phosphate is 229.04 and the molecular weight is 229.120 .

Scientific Research Applications

1. Production in Escherichia coli In a study by (Zhang et al., 2019), 5-aminolevulinic acid (ALA) is highlighted as an important precursor of tetrapyrroles with applications in medicine and agriculture. The research focused on enhancing ALA production in Escherichia coli using metabolic engineering strategies. This includes balancing metabolic flux and regulating ALA dehydratase expression for improved ALA production.

2. Enhanced Microbial Production In (Xue et al., 2021), a study on engineering a strain of Escherichia coli for increased ALA production is presented. The study emphasizes ALA's extensive applications in various fields and discusses the enhancement of ALA synthase activity for higher yield.

3. Topical Photodynamic Therapy A study by (Bragagni et al., 2015) discusses the development of a niosomal formulation to improve skin permeation and penetration of ALA for photodynamic therapy (PDT) in treating skin malignancies. The research shows significant effectiveness in ALA skin delivery compared to aqueous solutions commonly used in clinical practice.

4. Functionality of Aminolevulinate Synthase In (Gong & Ferreira, 1995), the study focuses on 5-Aminolevulinate synthase, an enzyme crucial in the first step of heme biosynthesis in nonplant eukaryotes. It discusses the informational content of residues in a glycine-rich region, which is proposed to be part of the phosphate-binding motif.

5. Photodynamic Cancer Therapy Research by (Stummer et al., 2006) investigates the use of 5-aminolevulinic acid in fluorescence-guided resection of malignant glioma. It demonstrates how ALA-induced fluorescence leads to more complete tumor resection and improved progression-free survival.

6. Microbial ALA Production and Applications (Kang et al., 2017) provides a comprehensive review of recent advances in the application and microbial production of ALA. It emphasizes the importance of metabolic engineering and synthetic biology in enhancing ALA production.

7. Efficient ALA Production by Engineered Bacteria In (Shih et al., 2021), the study explores a modular design for efficient ALA production in Escherichia coli. It highlights the use of ALA synthase, a non-specific ALA exporter, and chaperones to significantly increase ALA production.

8. Bioprocessing 5-Aminolevulinic Acid Genetic and Metabolic Engineering

(Yi et al., 2021) critically reviews the bioprocessing of 5-ALA, focusing on genetic and metabolic engineering. The review includes discussions on the regulation of different chassis by synthetic biology to boost ALA production.

9. ALA in Photodynamic Therapy and Detection (Nokes et al., 2013) reviews the potential applications of ALA in photodynamic detection and therapy-based treatment of solid tumors in various malignancies. The review emphasizes ALA's role in discriminating neoplastic tissue from normal tissue.

10. Biosynthesis, Detection, and Applications of Natural 5-ALA The study by (Jiang et al., 2022) summarizes recent progress in biosynthetic pathways and regulatory mechanisms of 5-ALA synthesis in biological hosts. It also highlights the detection methods and applications of 5-ALA in various fields.

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The high-level biosynthesis of 5-ALA from cheap bioresources will brighten the prospects for industrialization of this sustainable and environment-friendly process . The strategy for balancing metabolic flux developed in this study can also be used for improving the bioproduction of other value-added chemicals .

properties

IUPAC Name

5-amino-4-oxopentanoic acid;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.H3O4P/c6-3-4(7)1-2-5(8)9;1-5(2,3)4/h1-3,6H2,(H,8,9);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNWBYZHOAIHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)CN.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235827
Record name Aminolevulinic acid phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminolevulinic acid phosphate

CAS RN

868074-65-1
Record name Aminolevulinic acid phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868074651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminolevulinic acid phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOLEVULINIC ACID PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM8DCR39GH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 40 g (239 mmol) portion of δ-aminolevulinic acid hydrochloride and 18 ml (263 mmol) of 85% phosphoric acid were dissolved in 120 ml of purified water, and 25.4 g mmol) of triethylamine was added dropwise thereto while stirring on an ice bath. After completion of the dropwise addition and subsequent stirring at room temperature for 10 minutes, 1.6 L of ethanol was added thereto and stirred. The thus precipitated precipitate was recovered by suction filtration and dried at room temperature for 16 hours under a reduced pressure. A 51 g (224 mmol) portion of δ-aminolevulinic acid phosphate was obtained at a yield of 93 mol %.
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1.6 L
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Synthesis routes and methods II

Procedure details

A 10.05 g (60.6 mmol) portion of δ-aminolevulinic acid hydrochloride and 4.5 ml (65.7 mmol) of 85% phosphoric acid were dissolved in 30 ml of purified water, and 5.83 g (62.7 mmol) of γ-picoline was added dropwise thereto while stirring. After completion of the dropwise addition and subsequent stirring at room temperature for 10 minutes, 400 ml of ethanol was added thereto and stirred. The thus precipitated precipitate was recovered by suction filtration and dried at room temperature for 19 hours under a reduced pressure. A 10.55 g (46.1 mmol) portion of δ-aminolevulinic acid phosphate was obtained at a yield of 77 mol %.
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5.83 g
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400 mL
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Synthesis routes and methods III

Procedure details

A column was charged with 180 ml of a strongly acidic ion exchange resin (AMBERLITE IR120B Na, manufactured by Japan Organo). The ion exchange resin was used after converting it from sodium ion type to hydrogen ion type through hydrochloric acid treatment. Next, 20.00 g (119 mmol) of 5-aminolevulinic acid hydrochloride was dissolved in 1000 ml of ion exchange water and passed through said column, and then 1000 ml of ion exchange water was passed through the same. Next, 1 N aqueous ammonia was slowly passed through the same to collect 346 ml of yellow eluate. The thus collected eluate was added to 16 ml of 85% phosphoric acid (H3PO4 238 mmol) and concentrated using an evaporator. To the concentrated liquid, 400 ml of acetone was added, followed by vigorously stirring with a stirrer and then allowed to stand at 4° C. for 16 hours. The thus precipitated solid was recovered by suction filtration and washed with 500 ml of acetone. The thus obtained solid was dried under reduced pressure for 12 hours to obtain 23.04 g (101 mmol) of the substance of interest. Its physical property data are shown below.
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20 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminolevulinic acid phosphate
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Citations

For This Compound
92
Citations
F Higashikawa, K Kanno, A Ogata, M Sugiyama - Scientific reports, 2020 - nature.com
Although large populations feel fatigue, the standardized medicinal therapy is currently absent. In this study, we determined whether 5-aminolevulinic acid (5-ALA) supplementation …
Number of citations: 14 www.nature.com
N Yamashita, A Watanabe, H Kondo, S Kawata… - Functional Foods in …, 2014 - ffhdj.com
… Objective: This study aimed to examine the safety of 5-aminolevulinic acid phosphate (5-ALA) with sodium ferrous citrate (SFC) in diabetic patients treated with one or more oral …
Number of citations: 13 www.ffhdj.com
F Al-Saber, W Aldosari, M Alselaiti, H Khalfan… - Journal of Diabetes …, 2016 - hindawi.com
Type 2 diabetes mellitus is prevalent especially in Gulf countries and poses serious long-term risks to patients. A multifaceted treatment approach can include nutritional supplements …
Number of citations: 22 www.hindawi.com
K Kaketani, M Nakajima - The Open COVID Journal, 2021 - opencovidjournal.com
… , in addition to standard medical care for pneumonic viral infection, we have attempted to treat COVID-19 patients with a highly effective HO-1 inducer, 5-aminolevulinic acid phosphate, …
Number of citations: 7 opencovidjournal.com
S Hirose, N Isoda, LT Huynh, T Kim, K Yoshimoto… - Pathogens, 2022 - mdpi.com
The inhibitory effects of 5-aminolevulinic acid phosphate (5-ALA), an important amino acid for energy production in the host, against viral infections were previously reported. Here, the …
Number of citations: 2 www.mdpi.com
T Tanaka, M Tashiro, K Ota, A Fujita, T Sawai… - Medicine, 2023 - journals.lww.com
Background: 5-aminolevulinic acid (5-ALA), a natural amino acid that is marketed alongside sodium ferrous citrate (SFC) as a functional food, blocks severe acute respiratory syndrome …
Number of citations: 9 journals.lww.com
SY Ji, MY Kim, H Hwangbo, H Lee, SH Hong… - Journal of Life …, 2021 - koreascience.kr
5-Aminolevulinic acid phosphate (5-ALA-p) is a substance obtained by eluting 5-ALA (a natural delta amino acid) with aqueous ammonia, adding phosphoric acid to the eluate, and …
Number of citations: 0 koreascience.kr
F Higashikawa, M Noda, T Awaya, T Tanaka… - Nutrition, 2013 - Elsevier
… to evaluate the combined effects of 5-aminolevulinic acid phosphate (ALA-P) and iron on … oral administration of 5-aminolevulinic acid phosphate (ALA-P) and iron in a human cohort. …
Number of citations: 53 www.sciencedirect.com
MH Perez - 2013 - search.proquest.com
… Evaluation of the beneficial effect of supplementary diet containing δ-Aminolevulinic acid Phosphate and Sodium Ferrous Citrate on blood hemoglobin level in adult females with mild …
Number of citations: 11 search.proquest.com
N Kitamura, S Zhang, JD Morel, U Nagano… - …, 2023 - Wiley Online Library
… This study investigated the preventive effects of sodium ferrous citrate (SFC) and 5-aminolevulinic acid phosphate (ALA) on several metabolic dysfunctions associated with obesity …
Number of citations: 7 onlinelibrary.wiley.com

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